3-cyclohexyl-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound featuring a 1,2,4-oxadiazole ring, a cyclohexyl group, and a fluorophenyl group. The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-(4-FLUOROPHENYL)ACETAMIDE typically involves the cyclization of amidoximes with carboxylic acids or their derivatives in a suitable medium such as NaOH-DMSO at ambient temperature . This method allows for the efficient assembly of the 1,2,4-oxadiazole core without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-(4-FLUOROPHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacophore properties.
Industry: Utilized in the development of new materials, such as energetic materials and fluorescent dyes
Mechanism of Action
The mechanism of action of N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a pharmacophore, binding to various enzymes or receptors and modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for treating Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-(4-FLUOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and the presence of the 1,2,4-oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H23FN4O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-cyclohexyl-N-[2-[[2-(4-fluorophenyl)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H23FN4O3/c20-15-8-6-13(7-9-15)12-16(25)21-10-11-22-18(26)19-23-17(24-27-19)14-4-2-1-3-5-14/h6-9,14H,1-5,10-12H2,(H,21,25)(H,22,26) |
InChI Key |
VQJVPZCXZOXWAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)C(=O)NCCNC(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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